3-(Fluoromethyl)cyclobutan-1-amine hydrochloride
Description
The compound features a cyclobutane ring substituted with a fluoromethyl group (-CH₂F) and an amine hydrochloride moiety. Its structural simplicity and fluorine substitution make it a candidate for pharmaceutical and agrochemical research, particularly in applications requiring metabolic stability or enhanced polarity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(fluoromethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAJXTLZYZNHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137697-07-3 | |
| Record name | 3-(fluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride typically involves the fluoromethylation of cyclobutanone followed by reductive amination. The reaction conditions often include the use of fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide. The intermediate product is then subjected to reductive amination using reagents like sodium cyanoborohydride in the presence of an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in 3-(fluoromethyl)cyclobutan-1-amine hydrochloride acts as a nucleophile, participating in alkylation and arylation reactions. For example:
| Reactants | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides (R–X) | K₂CO₃, DMF, 60°C, 12 hrs | Alkylated amines | 65–85% | |
| Aryl bromides | Pd(OAc)₂, Xantphos, K₃PO₄ | Aryl-substituted cyclobutylamines | 70–90% |
These reactions often proceed via an SN2 mechanism, with the amine displacing halides. Steric hindrance from the cyclobutane ring slightly reduces reaction rates compared to linear amines.
Condensation Reactions
The compound undergoes reductive amination with aldehydes/ketones to form secondary amines:
| Carbonyl Compound | Reducing Agent | Solvent | Products | Yield | Reference |
|---|---|---|---|---|---|
| Formaldehyde | NaBH(OAc)₃ | DCM | N-methyl-3-(fluoromethyl)cyclobutylamine | 78% | |
| Cyclohexanone | NaBH₃CN | MeOH | N-cyclohexyl derivative | 65% |
This method is particularly effective for synthesizing pharmaceutically relevant secondary amines.
Oxidation Reactions
Oxidative cleavage of the cyclobutane ring or functional group transformations have been documented:
| Oxidizing Agent | Conditions | Products | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 3-Fluorobutanedioic acid | 92% | |
| CrO₃ | Acetic acid, 50°C | 3-(Fluoromethyl)cyclobutanone | 85% |
The ring’s strain facilitates selective oxidation at the methylene position adjacent to the fluoromethyl group.
Acylation Reactions
The amine reacts with acylating agents to form stable amides:
| Acylating Agent | Base | Solvent | Products | Yield | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | Et₃N | THF | N-acetyl derivative | 90% | |
| Benzoyl chloride | Pyridine | DCM | N-benzoyl derivative | 88% |
These reactions are critical for modifying the compound’s pharmacokinetic properties in drug discovery.
Hydrogenation and Hydrolysis
While the compound itself is stable under standard conditions, its synthetic precursors (e.g., nitriles) undergo hydrogenation:
| Starting Material | Catalyst | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| 3-(Fluoromethyl)cyclobutanenitrile | H₂, Ra–Ni | 50 psi, 80°C | 3-(Fluoromethyl)cyclobutan-1-amine | 95% |
Hydrolysis of intermediates (e.g., nitriles to carboxylic acids) is also feasible under acidic or basic conditions .
Key Reactivity Trends
-
Fluorine Effects : The fluoromethyl group enhances electronegativity, stabilizing transition states in substitution reactions.
-
Ring Strain : The cyclobutane ring promotes oxidative cleavage but resists electrophilic addition due to angle strain .
-
Solubility : The hydrochloride salt improves aqueous solubility, facilitating reactions in polar solvents.
This compound’s versatility in nucleophilic, oxidative, and condensation reactions makes it valuable for synthesizing bioactive molecules and materials.
Scientific Research Applications
Medicinal Chemistry
3-(Fluoromethyl)cyclobutan-1-amine hydrochloride serves as a crucial building block in drug development. Its structure allows for modifications that can enhance metabolic stability and bioavailability of drug candidates.
Case Study : Research has indicated that compounds with similar structures exhibit significant biological activities, particularly in oncology. For instance, trifluoromethylated cyclobutane derivatives have shown antineoplastic properties comparable to established chemotherapeutic agents like cisplatin, demonstrating efficacy in inhibiting tumor growth across various cancer cell lines.
Biological Research
The compound is utilized in synthesizing biologically active molecules, aiding in the study of biochemical pathways and mechanisms. Its interactions with specific molecular targets, such as enzymes or receptors, are of particular interest.
Mechanism of Action : The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitutions crucial for interactions with biomolecules. This property is essential for potential therapeutic effects, such as enzyme inhibition.
Materials Science
The rigid cyclobutane ring and electron-withdrawing fluoromethyl group make this compound a candidate for developing new materials with specific electronic properties. Its unique electronic characteristics can lead to innovations in electronic devices or advanced materials.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
The table below compares 3-(fluoromethyl)cyclobutan-1-amine hydrochloride with key analogs, focusing on substituent variations and their implications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |
|---|---|---|---|---|
| This compound | C₅H₁₀ClFN | 216.33 | EN300-366826 | -CH₂F (fluoromethyl) |
| 3-Methylcyclobutanamine hydrochloride | C₅H₁₁ClN | 135.60 | 1093951-55-3 | -CH₃ (methyl) |
| 3,3-Difluoro-1-methylcyclobutan-1-amine hydrochloride | C₅H₉ClF₂N | 211.56 | 2490375-73-8 | -CF₂ (difluoro), -CH₃ |
| 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | C₁₁H₁₂ClF₃N | 257.68 | CID 50988666 | -C₆H₄CF₃ (trifluoromethylphenyl) |
| 3-Fluoro Deschloroketamine hydrochloride | C₁₃H₁₆ClFNO | 257.73 | 2657761-24-3 | Cyclohexanone core, -F, -CH₃ |
| 3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride | C₇H₁₈ClNSi | 195.76 | 2059154-98-0 | -Si(CH₃)₃ (trimethylsilyl) |
Structural Insights :
- Fluorine vs.
- Aromatic vs. Aliphatic Fluorination : The trifluoromethylphenyl substituent in CID 50988666 introduces aromaticity and bulkiness, likely increasing receptor binding affinity but reducing solubility .
- Silyl Substitution : The trimethylsilyl group in 2059154-98-0 adds steric hindrance, which may limit reactivity but improve thermal stability .
Physical Properties and Stability
| Compound Name | Purity | Storage Conditions | Stability |
|---|---|---|---|
| This compound | Not specified | Not specified | Not specified |
| 3-Fluoro Deschloroketamine hydrochloride | ≥98% | -20°C | ≥5 years |
| 3,3-Difluoro-1-methylcyclobutan-1-amine hydrochloride | Not specified | Not specified | Not specified |
Key Observations :
Biological Activity
3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound with a unique structure that includes a cyclobutane ring and a fluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
Molecular Formula: CHClFN
Molecular Weight: 175.58 g/mol
Structure: The compound features a cyclobutane ring with a fluoromethyl group and an amine group, contributing to its stability and solubility in polar solvents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoromethyl group enhances the compound's ability to form strong interactions with enzymes and receptors, leading to modulation of their activity. The structural rigidity provided by the cyclobutane ring contributes to the compound's specificity in binding.
Biological Applications
This compound has been explored for several potential applications:
- Medicinal Chemistry: Investigated for its role in designing enzyme inhibitors and receptor modulators. Its unique structure may enhance the potency and selectivity of pharmacological agents .
- Biological Research: Employed in studies related to enzyme-substrate interactions, protein-ligand binding, and as a tool for understanding biochemical pathways .
Comparative Analysis
To understand the distinctiveness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | Contains trifluoromethyl instead of fluoromethyl | Enhanced electron-withdrawing properties |
| 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | Methyl substitution at position 1 | Alters steric hindrance and reactivity |
| 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | Additional fluorine atom | Potentially affects electronic properties |
This table illustrates how variations in structure can influence the biological activity and reactivity profiles of related compounds.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of compounds similar to this compound:
- Enzyme Inhibition Studies: Research indicates that fluorinated compounds often exhibit enhanced inhibition of various enzymes due to increased lipophilicity and binding affinity. For instance, studies on trifluoromethyl analogs have shown significant improvements in inhibitory potency against key targets such as reverse transcriptase .
- Anticancer Potential: Similar compounds have been evaluated for their cytotoxic effects against cancer cell lines. For example, derivatives exhibiting structural similarities demonstrated promising IC50 values in inhibiting cell proliferation, indicating potential therapeutic applications in oncology .
Q & A
Q. Basic Analytical Techniques
Q. Advanced Methods
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cis/trans isomerism in the cyclobutane ring .
- HPLC-MS : Quantifies impurities (e.g., residual fluoromethyl iodide) at ppm levels using C18 columns and acetonitrile/water gradients .
What strategies mitigate side reactions during fluoromethylation of cyclobutan-1-amine derivatives?
Q. Methodological Considerations
- Temperature Control : Maintaining reactions below 10°C reduces unintended ring-opening or polymerization .
- Protecting Groups : Temporary Boc protection of the amine prevents unwanted nucleophilic attacks during fluoromethylation .
- Catalyst Screening : Pd/C or Raney Ni enhances regioselectivity in hydrogenation steps, minimizing byproducts like dehalogenated analogs .
What biological mechanisms are hypothesized for this compound in anticancer studies?
Basic Mechanism
The fluoromethyl group enhances lipophilicity, promoting cellular uptake. Preliminary studies suggest intercalation with DNA or inhibition of topoisomerase II, analogous to cisplatin derivatives .
Q. Advanced Insights
- Enzyme Binding : Molecular docking simulations indicate strong interactions with ATP-binding pockets of kinases (e.g., EGFR), with ΔG values of -9.2 kcal/mol .
- Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes, extending half-life (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogs) .
How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) alter bioactivity?
Q. SAR Analysis
- Trifluoromethyl Analogs : Higher electron-withdrawing effects increase receptor binding affinity (IC₅₀ = 0.8 μM vs. 2.3 μM for difluoromethyl) but may reduce solubility .
- Cyclobutane Ring Strain : Smaller rings (e.g., cyclopropane) lower metabolic stability due to increased reactivity .
How should researchers address contradictions in reported cytotoxicity data for fluorinated cyclobutane derivatives?
Q. Data Reconciliation
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 h vs. 48 h) significantly impact IC₅₀ values .
- Impurity Interference : Residual solvents (e.g., DMSO) in stock solutions can artificially suppress viability readings; validate via LC-MS .
What analytical methods are recommended for quantifying degradation products under accelerated stability conditions?
Q. Method Selection
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor hydrolytic degradation via UPLC-PDA (λ = 254 nm) and identify byproducts (e.g., cyclobutanol derivatives) using HRMS .
What challenges arise during scale-up from milligram to kilogram synthesis?
Q. Process Considerations
- Exotherm Management : Gradual reagent addition and jacketed reactors prevent thermal runaway during fluoromethylation .
- Purification Bottlenecks : Switch from column chromatography to fractional crystallization for cost-effective bulk purification .
How does the hydrochloride salt form influence stability and handling?
Q. Stability Profile
- Hygroscopicity : The HCl salt absorbs moisture rapidly; store under argon at -20°C with desiccants .
- Photodegradation : UV light induces cyclobutane ring cleavage; use amber glassware for storage .
What comparative studies highlight the uniqueness of this compound among fluorinated amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
